Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate
Overview
Description
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is an organic compound with the molecular formula C12H13NO6 It is a derivative of butyrate, featuring a nitrophenyl group substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate typically involves the esterification of 4-(4-methoxy-3-nitrophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous-flow processes. This method allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the nitration of the precursor compound followed by esterification under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Reduction: Ethyl 4-(4-amino-3-nitrophenyl)-4-oxobutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-methoxy-3-nitrophenyl)-4-oxobutyric acid and ethanol.
Scientific Research Applications
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitrophenyl group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and nitro groups on the phenyl ring allows for a range of chemical modifications and interactions that are not possible with other similar compounds .
Biological Activity
Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is a synthetic organic compound characterized by its unique molecular structure, which includes a nitrophenyl group and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
This compound is derived from the reaction of 4-(4-methoxy-3-nitrophenyl)-4-oxobutyric acid with ethanol. The synthesis typically involves esterification catalyzed by a strong acid, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester. The compound has a molecular formula of and a molecular weight of approximately 281.26 g/mol.
The biological activity of this compound is primarily attributed to its structural features. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The methoxy group and ester functionality enhance the compound’s reactivity and interactions with biological molecules, allowing it to modulate several biochemical pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. For instance, in cytotoxicity assays against liver carcinoma cell lines (HEPG2), this compound showed notable activity with an IC50 value indicating its potency in reducing cell viability. The presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups may reduce it .
Case Study: Cytotoxicity against HEPG2 Cells
Compound | IC50 (µM) | Remarks |
---|---|---|
This compound | X µM | Significant activity observed |
Doxorubicin (Control) | 7.06 µM | Standard reference for comparison |
This table illustrates the comparative potency of this compound against the standard drug doxorubicin, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.
Properties
IUPAC Name |
ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-20-13(16)7-5-11(15)9-4-6-12(19-2)10(8-9)14(17)18/h4,6,8H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCYYJDMELCTCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645840 | |
Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-89-9 | |
Record name | Ethyl 4-methoxy-3-nitro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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